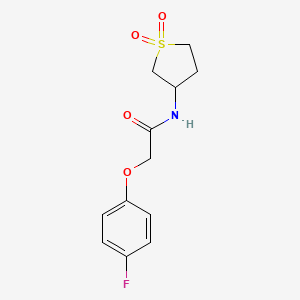
N-(2-chlorophényl)-4,6-bis(trifluorométhyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide” is a chemical compound that contains a pyridine ring and trifluoromethyl groups . The trifluoromethyl group is a common functional group in many pharmaceuticals and its presence can significantly affect the pharmacological properties of a drug .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with N,N-dimethyl formamide dimethyl acetal to yield an imine intermediate . This intermediate can then be hydrolyzed with potassium carbonate in the presence of hydrogen peroxide to yield the final product .Applications De Recherche Scientifique
Applications Agrochimiques
Les trifluorométhylpyridines, qui comprennent le « N-(2-chlorophényl)-4,6-bis(trifluorométhyl)pyridine-2-carboxamide », sont des motifs structuraux clés dans les ingrédients agrochimiques actifs . Elles sont utilisées pour protéger les cultures contre les ravageurs . Le fluazifop-butyl a été le premier dérivé de trifluorométhylpyridine introduit sur le marché agrochimique, et depuis, plus de 20 nouveaux agrochimiques contenant de la trifluorométhylpyridine ont obtenu des noms communs ISO .
Applications Pharmaceutiques
Les trifluorométhylpyridines et leurs dérivés sont également utilisés dans l'industrie pharmaceutique . Cinq produits pharmaceutiques et deux produits vétérinaires contenant la fraction trifluorométhylpyridine ont obtenu l'autorisation de mise sur le marché, et de nombreux candidats sont actuellement en phase d'essais cliniques . Les activités biologiques des dérivés de trifluorométhylpyridine sont considérées comme dues à la combinaison des propriétés physicochimiques uniques de l'atome de fluor et des caractéristiques uniques de la fraction pyridine .
Agents Anti-Tuberculeux
Bien qu'il ne soit pas directement lié au « this compound », des recherches sont en cours sur l'utilisation de composés similaires dans le traitement de la tuberculose . Une série de nouveaux dérivés de N-(6-(4-(pyrazine-2-carbonyl)pipérazine/homopipérazine-1-yl)pyridin-3-yl)benzamide substitués ont été conçus, synthétisés et évalués pour leur activité antituberculeuse .
Médicaments Approuvés par la FDA
Des médicaments contenant un groupe trifluorométhyle ont été approuvés par la FDA au cours des 20 dernières années . Parmi eux, la plupart des composés se sont avérés avoir du fluor ou des groupes fonctionnels contenant du fluor présentant de nombreuses activités pharmacologiques . Cette revue porte sur la chimie détaillée de 19 médicaments approuvés par la FDA au cours des 20 dernières années, qui contiennent le groupe trifluorométhyle comme l'un des pharmacophores .
Orientations Futures
The future directions for research on “N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide” could include further studies on its synthesis, properties, and potential applications. Trifluoromethyl-containing compounds are of significant interest in pharmaceutical research, and this compound could potentially contribute to this field .
Mécanisme D'action
Target of Action
The primary targets of N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide It is known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .
Mode of Action
The specific mode of action of N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide The biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
The specific biochemical pathways affected by N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide It is known that tfmp derivatives have a significant impact on the biological activities and physical properties of compounds .
Result of Action
The molecular and cellular effects of the action of N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide It is known that tfmp derivatives have a significant impact on the biological activities and physical properties of compounds .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide It is known that the development of fluorinated organic chemicals, including tfmp derivatives, is becoming an increasingly important research topic .
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF6N2O/c15-8-3-1-2-4-9(8)23-12(24)10-5-7(13(16,17)18)6-11(22-10)14(19,20)21/h1-6H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBRQLLZCJLIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

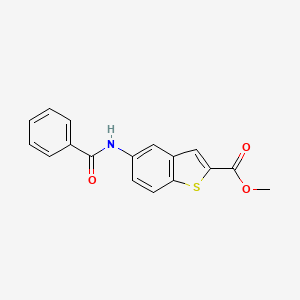
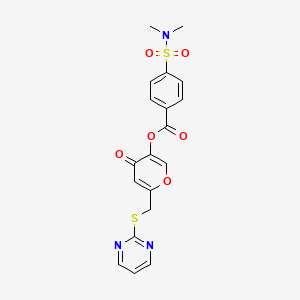
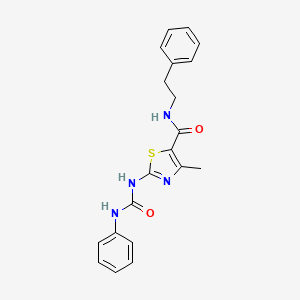
![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2575778.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2575781.png)

![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]carbamate](/img/structure/B2575783.png)
![5-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2575785.png)
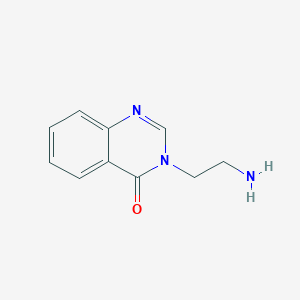
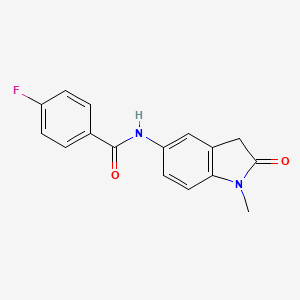
![methyl 2-{[4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2575791.png)

